![molecular formula C22H24FN3O3 B5220861 1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220861.png)
1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as EFDP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. EFDP is a pyrrolidinedione derivative, which belongs to the class of drugs known as antipsychotics. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and sedative effects.
Wirkmechanismus
The exact mechanism of action of EFDP is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. EFDP has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
EFDP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of dopamine and other neurotransmitters in the brain, which may contribute to its antipsychotic effects. EFDP has also been found to increase the levels of GABA, an inhibitory neurotransmitter, which may contribute to its anxiolytic and sedative effects. EFDP has also been found to exhibit antioxidant and anti-inflammatory effects, which may have implications for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
EFDP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in pharmacological studies. EFDP also exhibits a wide range of pharmacological activities, making it a versatile tool for studying the effects of drugs on different neurotransmitter systems. However, EFDP also has several limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. EFDP also exhibits a narrow therapeutic window, which may make it difficult to determine the optimal dose for use in different experimental conditions.
Zukünftige Richtungen
There are several future directions for research on EFDP. One area of research is the development of more potent and selective EFDP analogs, which may exhibit improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of EFDP, which may have implications for the treatment of neurodegenerative disorders. Finally, the use of EFDP in combination with other drugs, such as antipsychotics or anxiolytics, may be investigated to determine whether it can enhance the therapeutic effects of these drugs.
Synthesemethoden
EFDP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-fluoroaniline with ethyl 4-oxo-2,5-pyrrolidinedicarboxylate in the presence of piperazine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of EFDP. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
EFDP has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects, making it a promising candidate for the treatment of various psychiatric disorders, such as schizophrenia and anxiety. EFDP has also been found to exhibit neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-2-29-19-9-7-18(8-10-19)26-21(27)15-20(22(26)28)25-13-11-24(12-14-25)17-5-3-16(23)4-6-17/h3-10,20H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPSYXKQERCAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)

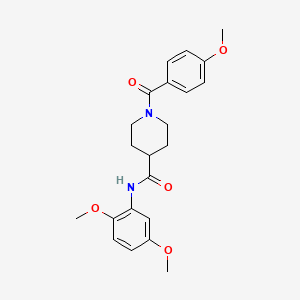
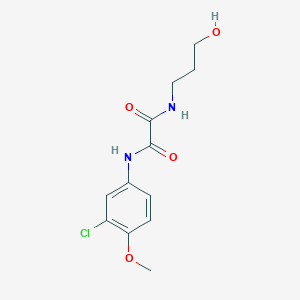
![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B5220797.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)
![N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5220810.png)
![5-chloro-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5220824.png)
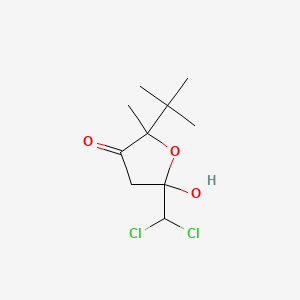
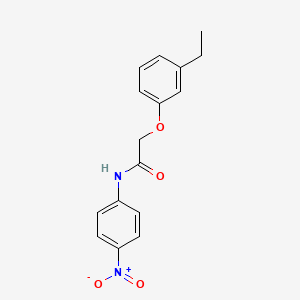
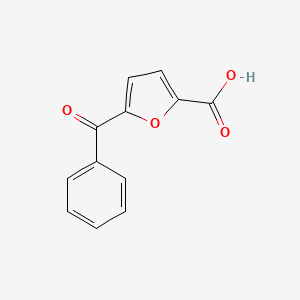
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220855.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5220864.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5220865.png)